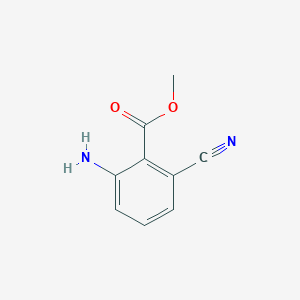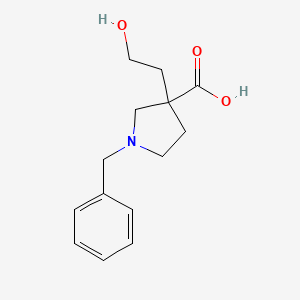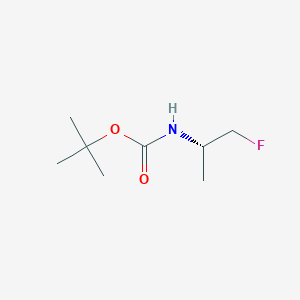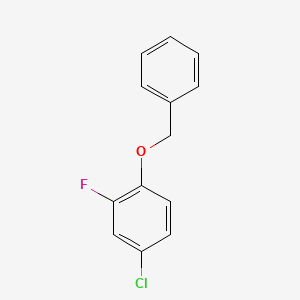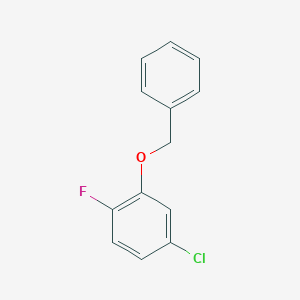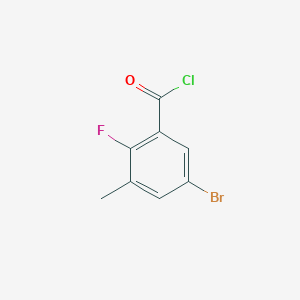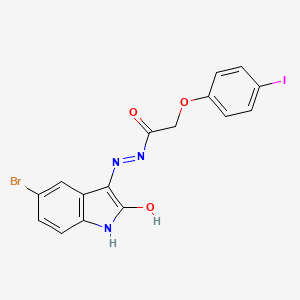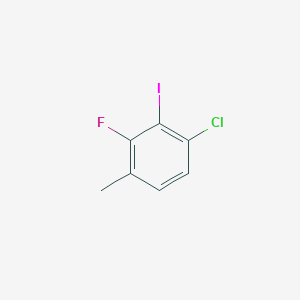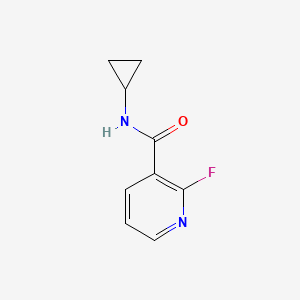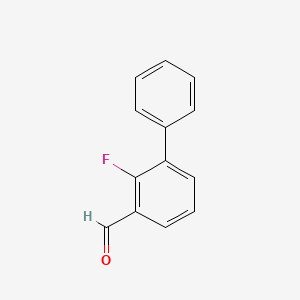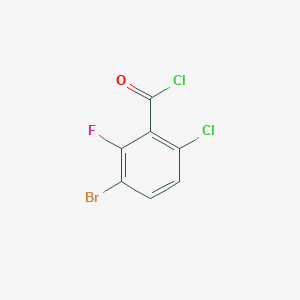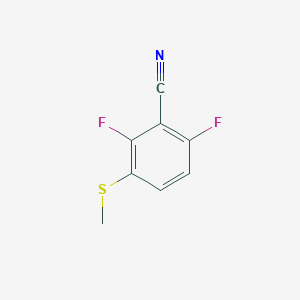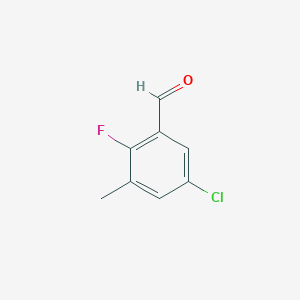
5-Chloro-2-fluoro-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-3-methylbenzaldehyde is a chemical compound with the molecular formula ClC6H2(F)(CH3)CHO . It is also referred to as 6-chloro-2-fluoro-m-tolualdehyde .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-fluoro-3-methylbenzaldehyde consists of a benzene ring with chlorine, fluorine, and methyl groups attached to it, along with an aldehyde group .Scientific Research Applications
Fluorinated Compounds in Cancer Research
Fluorinated compounds, such as 5-fluorouracil (5-FU) and its derivatives, play a significant role in cancer chemotherapy. They are used in the treatment of various cancers due to their ability to interfere with the synthesis of DNA in rapidly dividing cells. For example, 5-FU is a key drug in the treatment of colorectal, breast, and other cancers, showing the importance of fluorinated compounds in medicinal chemistry and oncology (Heidelberger & Ansfield, 1963).
Fluorine Chemistry in Precision Medicine
The role of fluorine chemistry in enhancing the efficacy of pharmaceuticals is crucial. The incorporation of fluorine atoms into organic molecules often leads to increased stability, lipophilicity, and bioactivity, making fluorinated compounds valuable in drug design and development. This is particularly relevant in the era of personalized medicine, where the precise targeting of drugs can significantly improve therapeutic outcomes (Gmeiner, 2020).
Antioxidant Properties of Aromatic Aldehydes
Research into aromatic aldehydes, such as those derived from multi-component reactions, has shown significant biological and medicinal properties, including antioxidant activity. These compounds serve as intermediates for synthesizing various heterocycles, demonstrating the versatility of aromatic aldehydes in organic synthesis and potential applications in developing new therapeutic agents (Laroum et al., 2019).
Catalytic Oxidation of Lignins into Aromatic Aldehydes
The transformation of lignins into aromatic aldehydes, such as vanillin, highlights the application of specific aldehydes in the flavor and fragrance industry. This process also exemplifies the use of aromatic aldehydes derived from natural sources in industrial applications, pointing towards the potential utility of 5-Chloro-2-fluoro-3-methylbenzaldehyde in similar contexts (Tarabanko & Tarabanko, 2017).
Safety and Hazards
The safety data sheet for 2-Fluoro-3-methylbenzaldehyde indicates that it is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, dry powder or carbon dioxide extinguishers should be used . Personal precautions include wearing suitable personal protective equipment, respiratory precaution, hand precaution, skin protection, and eye protection .
properties
IUPAC Name |
5-chloro-2-fluoro-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQGVZFGQLTNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-3-methylbenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

